(2-(Chloromethyl)phenyl)(phenyl)methanone

Catalog No.
S13320551
CAS No.
M.F
C14H11ClO
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-(Chloromethyl)phenyl)(phenyl)methanone

Product Name

(2-(Chloromethyl)phenyl)(phenyl)methanone

IUPAC Name

[2-(chloromethyl)phenyl]-phenylmethanone

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C14H11ClO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

ZSOXNXDUYPYGJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CCl

(2-(Chloromethyl)phenyl)(phenyl)methanone, also known as o-chlorobenzophenone, is an organic compound with the molecular formula C13H9ClOC_{13}H_{9}ClO and a molecular weight of approximately 216.66 g/mol. This compound features a chloromethyl group attached to a phenyl ring, which is further connected to a ketone functional group through a phenyl bridge. The presence of the chloromethyl group at the ortho position significantly influences its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

(2-(Chloromethyl)phenyl)(phenyl)methanone is versatile in its chemical reactivity, undergoing several types of reactions:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.
  • Electrophilic Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, such as nitration or sulfonation.
  • Reduction Reactions: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Oxidation Reactions: The compound can be oxidized to yield carboxylic acids or other oxidized derivatives using agents like potassium permanganate or chromium trioxide.

Research indicates that derivatives of (2-(Chloromethyl)phenyl)(phenyl)methanone exhibit potential biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against various microbial strains.
  • Anticancer Activity: Compounds derived from (2-(Chloromethyl)phenyl)(phenyl)methanone are being investigated for their ability to inhibit cancer cell growth and induce apoptosis.
  • Mechanism of Action: The chloromethyl group may facilitate interactions with biological targets, leading to inhibition of enzyme activity or disruption of cellular processes .

The synthesis of (2-(Chloromethyl)phenyl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This method employs benzoyl chloride and chlorobenzene as starting materials, utilizing aluminum chloride as a catalyst. The reaction proceeds under controlled conditions to yield the desired product with high purity and yield. In industrial settings, optimized conditions are used to enhance efficiency and scalability, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.

(2-(Chloromethyl)phenyl)(phenyl)methanone serves various applications across multiple fields:

  • Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic compounds due to its reactive functional groups.
  • Medicinal Chemistry: Derivatives are explored for their potential as pharmaceutical agents targeting various diseases.
  • Industrial Uses: It is utilized in the production of dyes, pigments, and specialty chemicals owing to its stability and reactivity .

The interaction studies of (2-(Chloromethyl)phenyl)(phenyl)methanone focus on its mechanism of action within biological systems. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions are critical for understanding how this compound can inhibit specific pathways or enhance biological activity, making it a valuable tool in biochemical research .

Several compounds share structural similarities with (2-(Chloromethyl)phenyl)(phenyl)methanone. Notable examples include:

Compound NameStructure DescriptionUnique Features
BenzophenoneLacks halogen substitution; simple ketone structureLess reactive than (2-(Chloromethyl)phenyl)(phenyl)methanone
4-ChlorobenzophenoneChlorine atom at para positionDifferent reactivity profile due to substitution pattern
2-Bromo-2’-chlorobenzophenoneContains both bromine and chlorine atomsIncreased reactivity compared to o-chlorobenzophenone

The uniqueness of (2-(Chloromethyl)phenyl)(phenyl)methanone lies in its ortho-positioned chloromethyl group, which enhances its reactivity and allows for specific interactions not possible with other derivatives. This substitution pattern is critical for its applications in both synthetic and biological contexts .

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

230.0498427 g/mol

Monoisotopic Mass

230.0498427 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types